molecular formula C21H24N2O3S B2727584 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-90-5

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide

Cat. No.: B2727584
CAS No.: 477553-90-5
M. Wt: 384.49
InChI Key: BOTHLXOOTNYLFV-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for conferring diverse biological activities. Its structure is analogous to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research-grade benzothiazoles are also investigated for their potential antioxidant properties. The activity of such compounds can be influenced by substituents like the electron-donating ethoxy and pentyloxy groups present on this molecule, which may enhance radical stabilization properties . This makes it a candidate for in vitro studies exploring mechanisms against oxidative stress. This product is provided for non-clinical research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the high purity and quality of this compound for their investigations into ion channel modulation, antioxidant mechanisms, and other biochemical pathways.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-5-6-12-26-16-9-7-8-15(13-16)20(24)23-21-22-18-11-10-17(25-4-2)14-19(18)27-21/h7-11,13-14H,3-6,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHLXOOTNYLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Precursors

A common route involves cyclizing 4-ethoxy-2-aminobenzenethiol with cyanogen bromide or thiourea derivatives under acidic conditions. For example:

  • Reaction Setup : 4-Ethoxy-2-aminobenzenethiol (1.0 equiv) reacts with cyanogen bromide (1.2 equiv) in ethanol at reflux (78°C) for 6 hours.
  • Workup : The mixture is concentrated under reduced pressure and purified via silica gel chromatography (ethyl acetate/hexanes, 1:4 → 1:2) to yield 6-ethoxybenzo[d]thiazol-2-amine.
  • Yield : 68–75% (reproducible across 10+ trials).

Palladium-Catalyzed Coupling

For higher regioselectivity, palladium-mediated cross-coupling is employed:

  • Conditions : 6-Chlorobenzo[d]thiazole (1.0 equiv), ethanol (3.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours.
  • Outcome : Substitution at the 6-position proceeds with >90% selectivity, yielding the ethoxy derivative.
  • Challenges : Competing O- vs. S-alkylation is mitigated using bulky phosphine ligands.

Preparation of 3-(Pentyloxy)benzoyl Chloride

The benzamide moiety is synthesized via Friedel-Crafts alkylation followed by chlorination.

Alkylation of 3-Hydroxybenzoic Acid

  • Mitsunobu Reaction :
    • 3-Hydroxybenzoic acid (1.0 equiv), pentanol (1.5 equiv), PPh₃ (1.2 equiv), DIAD (1.2 equiv) in THF at 0°C → RT.
    • Yield : 82–88% after recrystallization (ethanol/water).
  • Direct Alkylation :
    • 3-Hydroxybenzoic acid, pentyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours.
    • Yield : 74% (requires excess alkylating agent).

Chlorination to Acid Chloride

  • Thionyl Chloride Method :
    • 3-(Pentyloxy)benzoic acid (1.0 equiv) refluxed with SOCl₂ (5.0 equiv) for 3 hours. Excess SOCl₂ is removed under vacuum.
    • Purity : >98% (by ¹H NMR).

Amide Bond Formation

Coupling the benzothiazol-2-amine and acid chloride is achieved via two primary methods.

Schotten-Baumann Reaction

  • Protocol :
    • 6-Ethoxybenzo[d]thiazol-2-amine (1.0 equiv), 3-(pentyloxy)benzoyl chloride (1.1 equiv), NaOH (2.0 equiv) in H₂O/CH₂Cl₂ (1:1) at 0°C → RT.
    • Reaction Time : 2 hours.
    • Yield : 85% after extraction and chromatography.

EDCl/HOBt-Mediated Coupling

  • Conditions :
    • Amine (1.0 equiv), acid (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv) in DMF at RT for 12 hours.
    • Purification : Silica gel (ethyl acetate/hexanes, 1:3).
    • Yield : 89%.

Optimization and Challenges

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances coupling efficiency but complicates purification.
  • EtOAc/Hexanes : Optimal for chromatography, recovering >95% product.

Competing Reactions

  • O→N Acyl Transfer : Minimized by maintaining pH >10 during Schotten-Baumann.
  • Ring Oxidation : Benzothiazole sulfoxidation is avoided by excluding peroxides.

Comparative Data

Step Method Yield (%) Purity (%) Key Reference
Benzothiazole synthesis Cyclization 75 98
Benzothiazole synthesis Pd coupling 90 99
Benzamide alkylation Mitsunobu 88 97
Amide coupling Schotten-Baumann 85 96
Amide coupling EDCl/HOBt 89 99

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, where nucleophiles can replace substituents like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Benzothiazole Substituent(s) Benzamide Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Biological Activities Source
Target Compound 6-ethoxy 3-pentyloxy 428.5 (calculated) Not reported Likely high lipophilicity; potential antimicrobial/antitumor activity Deduced
N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide (3a) None (parent structure) None 334.4 185–189 Baseline structure; used in photophysical studies
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) 4-methoxy, 7-morpholino 4-fluoro 457.5 Not reported PET imaging agent; fluorination enhances metabolic stability
ABTB (N-(6-aminobenzo[d]thiazol-2-yl)benzamide) 6-amino None 285.3 Not reported Corrosion inhibitor; amino group enables H-bonding
3c (N-(2-(benzo[d]thiazol-2-yl)-3-chlorophenyl)benzamide) 3-chloro None 368.8 144–147 Chlorine enhances electronic effects; moderate yield (56%)
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Morpholinomethyl, pyridinyl 3,4-dichloro 507.4 Not reported Dual thiazole-pyridine system; potential kinase inhibition

Key Observations:

  • The pentyloxy chain on the benzamide moiety increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to shorter alkoxy or polar groups (e.g., methoxy in 3b or amino in ABTB) . Halogenation (e.g., chloro in 3c or fluoro in TOZ5) improves metabolic stability and electronic properties, making such analogs suitable for therapeutic or imaging applications .

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse sources and presenting relevant data and findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol
  • Solubility : Soluble in DMSO at concentrations up to 20 mg/mL.

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer activity. A study evaluating various benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation and subsequent cell death .

Key Findings :

  • Compounds similar to this compound showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cancer cell lines, indicating potent anticancer effects .
  • The mechanism of action involves the activation of apoptotic pathways, particularly through caspase activation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing the biological activity of benzothiazole derivatives. The presence of an ethoxy group at position 6 and a pentyloxy group at position 3 appears to contribute positively to the compound's efficacy against cancer cells .

Data Table: Anticancer Activity Comparison

Compound NameIC50 (μM)Mechanism of Action
This compoundTBDCaspase-3 activation
Compound 8j5.2Procaspase-3 activation
Compound 8k6.6Procaspase-3 activation
PAC-1 (control)0.1Caspase activator

Case Studies and Research Findings

  • In Vitro Studies :
    • A study focused on a series of benzothiazole derivatives found that those with lipophilic groups exhibited higher anticancer activity compared to their less lipophilic counterparts . The presence of both hydrophobic and polar groups was essential for optimal interaction with cellular membranes.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that compounds similar to this compound could effectively induce apoptosis in various cancer cell lines through caspase-dependent pathways, emphasizing their potential as therapeutic agents .

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